molecular formula C35H47N3O8 B611487 Trityl-PEG8-azide CAS No. 1818294-30-2

Trityl-PEG8-azide

Cat. No. B611487
M. Wt: 637.77
InChI Key: GMEFSMLZCBKWDL-UHFFFAOYSA-N
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Description

Trityl-PEG8-Azide is a PEG derivative containing an azide group and a trityl protected ester . The trityl group can be removed under acid conditions or hydrogenolysis . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The synthesis of Trityl-PEG8-Azide involves the use of azide ion as a nucleophile in S N 2 reactions . The azide ion is the conjugate base of hydrazoic acid, HN3 . Despite being only weakly basic, N3 is an extremely good nucleophile . In S N 2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by N3, resulting in alkyl azides .


Molecular Structure Analysis

The molecular weight of Trityl-PEG8-Azide is 393.5 g/mol . The molecular formula is C17H35N3O7 . It contains a total of 95 bonds, including 48 non-H bonds, 20 multiple bonds, 28 rotatable bonds, 2 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 positively charged N, and 8 ethers (aliphatic) .


Chemical Reactions Analysis

Trityl-PEG8-Azide is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

The exact mass of Trityl-PEG8-Azide is 637.34 . The elemental analysis shows that it contains C, 65.91; H, 7.43; N, 6.59; O, 20.07 .

Scientific Research Applications

1. Fabrication of Superhydrophobic Cotton Fabric

A study by Li et al. (2010) utilized amphiphilic triblock azide copolymers, containing poly(ethylene glycol) (PEG) to fabricate superhydrophobic cotton fabric. The copolymers were covalently attached to the cotton fibers, transforming the fabric from hydrophilic to superhydrophobic, with enhanced stability and chemical durability (Li et al., 2010).

2. Synthesis of Heterobifunctional PEGs

Vojkovský et al. (2016) described the large-scale synthesis of heterobifunctional PEGs using the ring-opening polymerization of ethylene oxide from protected amine and alcohol initiators. This includes the use of azide functionalities, highlighting the importance of such groups in polymer chemistry (Vojkovský et al., 2016).

3. PEG Azides in Conjugation Chemistry and Drug Delivery

Semple et al. (2016) focused on azido-functionalized PEG derivatives for applications in conjugation chemistry and targeted drug delivery. Their study provides a method for quantifying azide incorporation in PEG polymers, crucial for their effective use in nanoparticle-forming polymeric systems (Semple et al., 2016).

4. Biodegradable PEG-Peptide Hydrogels

Liu et al. (2009) synthesized biodegradable PEG-peptide hydrogels using Click chemistry, with applications in cell-based wound healing. The hydrogels showed improved cell attachment and proliferation, demonstrating the utility of PEG-azide functionalities in biomedical applications (Liu et al., 2009).

5. PEGylation of Proteins Using Azide Reagents

Martynenko-Makaev et al. (2018) introduced a method for the controlled site-specific PEGylation of proteins using branched PEG azide reagents. This method optimizes pharmacodynamic and pharmacokinetic properties of therapeutic proteins (Martynenko-Makaev et al., 2018).

6. Cross-Linked Polymeric Micelles

Jin et al. (2012) developed polymeric micelles with azide groups at the interfaces, providing potential applications in drug delivery systems. These micelles show nano-sized phase separation, indicating their utility in particulate emulsification (Jin et al., 2012).

Safety And Hazards

The safety data sheet suggests that in case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

properties

IUPAC Name

[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-diphenylmethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H47N3O8/c36-38-37-16-17-39-18-19-40-20-21-41-22-23-42-24-25-43-26-27-44-28-29-45-30-31-46-35(32-10-4-1-5-11-32,33-12-6-2-7-13-33)34-14-8-3-9-15-34/h1-15H,16-31H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEFSMLZCBKWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H47N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trityl-PEG8-azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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